4-ACETYL-1-NAPHTHOL

Catalog No.
S1906865
CAS No.
3669-52-1
M.F
C12H10O2
M. Wt
186.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-ACETYL-1-NAPHTHOL

CAS Number

3669-52-1

Product Name

4-ACETYL-1-NAPHTHOL

IUPAC Name

1-(4-hydroxynaphthalen-1-yl)ethanone

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

InChI

InChI=1S/C12H10O2/c1-8(13)9-6-7-12(14)11-5-3-2-4-10(9)11/h2-7,14H,1H3

InChI Key

SAPGSAHOBOEJDV-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C2=CC=CC=C21)O

Canonical SMILES

CC(=O)C1=CC=C(C2=CC=CC=C21)O

4-Acetyl-1-naphthol is an organic compound characterized by its naphthalene structure with an acetyl group at the 4-position and a hydroxyl group at the 1-position. Its molecular formula is C₁₁H₈O₂, and it has a molecular weight of approximately 176.18 g/mol. This compound is known for its ability to undergo various chemical transformations due to the presence of both the hydroxyl and carbonyl functional groups, making it a versatile intermediate in organic synthesis.

, including:

  • Acetylation: The hydroxyl group can be acetylated to form 4,4-diacetyl-1-naphthol.
  • Oxidation: The hydroxyl group can be oxidized to form 4-acetyl-1-naphthalenone.
  • Condensation Reactions: It can undergo condensation with amines or other nucleophiles to form various derivatives.
  • Deprotonation: In basic conditions, the hydroxyl group can lose a proton, leading to the formation of an alkoxide ion, which can further react with electrophiles .

Research indicates that 4-acetyl-1-naphthol exhibits biological activities such as:

  • Antioxidant Properties: It shows potential as a radical scavenger, which may help in protecting cells from oxidative stress .
  • Antimicrobial Activity: Some studies suggest that it may possess antimicrobial properties against certain bacteria and fungi.
  • Enzyme Inhibition: It has been investigated for its ability to inhibit specific enzymes, which could have implications in drug development .

Several methods exist for synthesizing 4-acetyl-1-naphthol:

  • Acetylation of 1-Naphthol:
    • A common method involves reacting 1-naphthol with acetyl chloride in the presence of a Lewis acid catalyst like zinc chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis.
    • Example Reaction:
      text
      1-Naphthol + Acetyl Chloride → 4-Acetyl-1-naphthol
  • Using Naphthalene Derivatives:
    • Another approach involves starting from naphthalene derivatives such as naphthoic acids, followed by acetylation .
  • Photochemical Methods:
    • Phototransformation techniques have also been explored for synthesizing this compound, leveraging light to induce reactions that form the desired structure .

4-Acetyl-1-naphthol finds applications in various fields:

  • Pesticide Production: It is an intermediate in the synthesis of carbaryl, a widely used pesticide .
  • Dyes and Pigments: Its derivatives are utilized in dye chemistry due to their chromogenic properties.
  • Pharmaceuticals: The compound serves as a building block for synthesizing biologically active molecules and drug candidates.

Studies on interaction mechanisms involving 4-acetyl-1-naphthol reveal:

  • Hydrogen Bonding: The hydroxyl group can engage in hydrogen bonding with other molecules, affecting solubility and reactivity.
  • Complex Formation: It has been shown to form complexes with metal ions, which may enhance its biological activity or alter its chemical properties .

Several compounds show structural similarities to 4-acetyl-1-naphthol. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
1-Acetyl-2-naphtholAcetyl group at position 1Exhibits different stability and reactivity due to position of substituents.
2-Acetyl-1-naphtholAcetyl group at position 2Known for its efficient excited-state intramolecular proton transfer (ESIPT) properties.
4-Hydroxy-1-naphthoic acidHydroxyl group at position 4Lacks an acetyl group but retains similar naphthalene structure; used in different biochemical applications.
2-Hydroxy-1-naphthoic acidHydroxyl group at position 2Displays unique biological activities distinct from those of its acetylated counterparts.

The uniqueness of 4-acetyl-1-naphthol lies in its specific combination of functional groups that allow for diverse reactivity and applications across multiple fields. Its structural characteristics enable it to participate in various

XLogP3

3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

3669-52-1

Wikipedia

1-(4-hydroxynaphthalen-1-yl)ethanone

Dates

Modify: 2023-08-16

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